molecular formula C23H17ClN4O3S B2565211 N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 1226432-04-7

N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2565211
CAS No.: 1226432-04-7
M. Wt: 464.92
InChI Key: YKIFWBKQRDXKCC-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic small molecule featuring a benzoxazine core fused with a carboxamide moiety. The benzoxazine ring system (a six-membered heterocycle containing oxygen and nitrogen) is substituted at the 2-position with a carboxamide group linked to a 3-ethylphenyl substituent.

Properties

CAS No.

1226432-04-7

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.92

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O3S/c1-14-6-2-4-8-16(14)21-25-19(31-26-21)13-27-18-10-11-32-20(18)22(29)28(23(27)30)12-15-7-3-5-9-17(15)24/h2-11H,12-13H2,1H3

InChI Key

YKIFWBKQRDXKCC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves a multi-step process:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.

    Introduction of the Carboxamide Group: The benzoxazine intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to introduce the carboxamide group.

    Ethylphenyl Substitution: The final step involves the substitution of the benzoxazine ring with an ethylphenyl group, typically through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the ethylphenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts alkylation using ethylbenzene and aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted benzoxazine derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with structurally or functionally related compounds, emphasizing molecular features, substituent effects, and therapeutic relevance.

Structural Analogues with Benzoxazine Cores

Compound Name Molecular Formula Key Substituents/Modifications Therapeutic Area/Use Structural Differentiation vs. Target Compound References
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide C29H31N3O3 Piperidin-1-yl-phenyl group; acetamide linkage RORγ modulation (autoimmune diseases) Acetamide (vs. carboxamide); bulky aromatic substituent
Balcinrenone C20H18FN3O5 Fluoro substitution at benzoxazine-6-carbonyl; methylacetamide group Not explicitly stated (INN drug) Fluorine enhances metabolic stability; methylacetamide
4-methyl-6-(methylsulfanyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide C18H16ClNO3S2 Thiophene and pyrimidine rings; methylsulfanyl group Building block (chemical synthesis) Pyrimidine-thiophene hybrid; sulfur-containing groups

Key Observations:

  • Substituent Impact : The 3-ethylphenyl group in the target compound provides moderate lipophilicity compared to the piperidin-1-yl-phenyl group in ’s compound, which may influence membrane permeability and target binding.
  • Bioisosteric Replacements: Balcinrenone () incorporates a fluorine atom, likely improving metabolic stability and bioavailability compared to non-halogenated analogs like the target compound.

Heterocyclic Variants: Benzoxazine vs. Benzothiazine

Compound Name Molecular Formula Core Heterocycle Key Features Therapeutic Implications References
This compound C17H16N2O3 (calculated) Benzoxazine (O and N in ring) Oxygen atom enhances hydrogen-bonding capacity; ethylphenyl optimizes lipophilicity Potential RORγ/kinase modulation N/A
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]acetamide C16H20N2O3S Benzothiazine (S and N in ring) Sulfur atom increases electron density; oxolane (tetrahydrofuran) enhances solubility Unspecified (structural profiling)

Key Observations:

  • Solubility : The oxolane substituent in ’s compound may improve aqueous solubility compared to the ethylphenyl group in the target compound, which is more lipophilic.

Research Findings and Trends

  • RORγ Modulation : Benzoxazine derivatives (e.g., ) are prominent in autoimmune disease research due to their RORγ antagonism, suggesting the target compound may share this mechanism .
  • Diverse Applications : Structural diversity in benzoxazine derivatives (e.g., thiophene-pyrimidine hybrids in ) underscores the scaffold’s versatility in targeting multiple disease pathways .

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